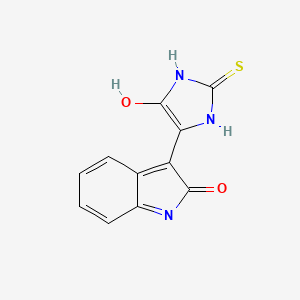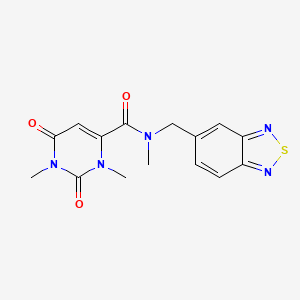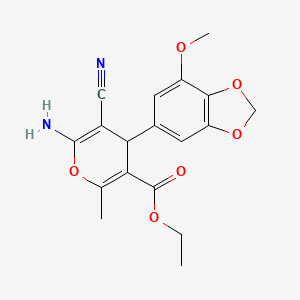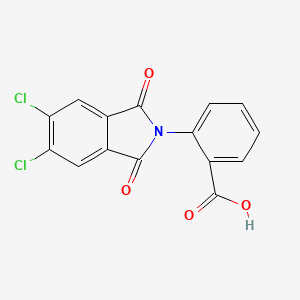
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research as a probe for amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ThT has been used to study the mechanism of amyloid fibril formation, as well as to develop potential therapeutics for these diseases.
Wissenschaftliche Forschungsanwendungen
Antagonistic Properties in Tumor Necrosis Factor-alpha
Research has shown that derivatives of 3-(5-oxo-2-thioxo-4-imidazolidinylidene), specifically 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones, are effective as light-dependent tumor necrosis factor-alpha antagonists. These compounds were identified through rational design and computer-guided screening, and their structure-activity relationship profiles are influenced by their electronic properties (Voss et al., 2003).
Potential Antitubercular and Antimalarial Agents
A series of compounds synthesized from 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one derivatives have been screened for antitubercular and antimalarial activities. These derivatives include 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl}-imino]-1,3-dihydro-2H-indol-2-one (Akhaja & Raval, 2012).
Novel Synthesis Pathways and Structural Elucidation
Research has also focused on the synthesis of new derivatives and the structural elucidation of these compounds. Studies include the synthesis of novel ring-opening reactions of 3-substituted 1-amino-2-thioxo-4-imidazolidinones and the preparation of functionalized 3,6-dihydro-2H-1,3,4-thiadiazines and 3,4-dihydro-1H-1,2,4-triazoles (Molina et al., 1989).
Antimicrobial Activity
Compounds synthesized from this chemical framework have been tested for antimicrobial activity. These include novel substituted indoles with 1,3,4-oxadiazole and 1,2,4-triazole moiety, demonstrating effectiveness against bacterial and fungal growth (Gadegoni & Manda, 2013).
Cytotoxicity and Anticancer Potential
Derivatives of this compound have shown potential in cytotoxicity evaluations and anticancer activities. New 3-substituted-1H-2-indolinones and 3-(2-thioxo-3-substituted-4,5-imidazolidine-dion-1-yl)imino derivatives were synthesized and showed preliminary central nervous system depressant activity in trials (Karalı et al., 1998). In another study, a series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones and related compounds were synthesized and evaluated for cytotoxicity against human tumor cell lines, with certain derivatives showing significant effects (Karalı, Terzioğlu & Gürsoy, 2002).
Antibacterial, Antifungal, and Antitubercular Studies
Derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies have included the synthesis of 1,3-dihydro-2H-indol-2-one derivatives and their in vitro evaluation against various pathogens, demonstrating a range of bioactivities (Akhaja & Raval, 2011).
Synthesis and Evaluation of Antiproliferative Activity
The synthesis of N-glycosylated and S-glycosylated derivatives of 3-(5-oxo-2-thioxoimidazolidin-4-ylidene)indolin-2-ones has been conducted, with an emphasis on evaluating their antiproliferative activity, particularly against lung carcinoma cell lines. These studies demonstrate the potential for these compounds in cancer treatment (Erben et al., 2014).
Eigenschaften
IUPAC Name |
3-(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-9-7(8-10(16)14-11(17)13-8)5-3-1-2-4-6(5)12-9/h1-4,16H,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVIAGYMVDLDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=S)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
